Comparative Physicochemical Profile: LogP Differentiation vs. 1-Substituted Isomer
2-[(Oxolan-3-yl)methyl]-1H-imidazole exhibits a computed LogP value of 0.9887 . In contrast, the 1-substituted isomer, 1-[(oxolan-3-yl)methyl]-1H-imidazole, has a significantly lower computed LogP of -0.26 [1]. The higher lipophilicity of the 2-substituted derivative directly impacts solubility, membrane permeability, and chromatographic behavior, making it more suitable for applications requiring increased non-polar partitioning.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.9887 |
| Comparator Or Baseline | 1-[(oxolan-3-yl)methyl]-1H-imidazole: LogP = -0.26 |
| Quantified Difference | Δ LogP = +1.25 units (approximately 18-fold difference in octanol-water partition coefficient) |
| Conditions | Computed property; specific calculation method not disclosed by source |
Why This Matters
A LogP difference of >1 unit indicates a substantial shift in lipophilicity, which can critically influence compound handling (e.g., solubility in aqueous vs. organic media), biological membrane crossing, and potential for off-target binding.
- [1] Chembase. (n.d.). 1-[3-(1H-imidazol-1-yl)propyl]-2-(oxolan-3-yl)-1H-imidazole (CBID 493894). Retrieved April 22, 2026. View Source
